2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide
Overview
Description
2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide is a complex organic compound that features a bromonaphthalene moiety linked to a pyrrolidinylcarbonyl phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide typically involves multiple steps:
Formation of the Bromonaphthalene Intermediate: The initial step involves the bromination of naphthalene to form 1-bromonaphthalene. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of the Pyrrolidinylcarbonyl Phenylacetamide: This step involves the acylation of pyrrolidine with 2-(chlorocarbonyl)phenylacetic acid to form the pyrrolidinylcarbonyl phenylacetamide intermediate.
Coupling Reaction: The final step involves the coupling of the bromonaphthalene intermediate with the pyrrolidinylcarbonyl phenylacetamide intermediate. This is typically achieved through a nucleophilic substitution reaction in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromonaphthalene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromonaphthalene moiety can facilitate binding to hydrophobic pockets, while the pyrrolidinylcarbonyl phenylacetamide structure can engage in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-[(1-bromonaphthalen-2-yl)oxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide: This compound features a sulfonyl group instead of a carbonyl group, which can alter its chemical properties and reactivity.
2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)benzyl]acetamide: This compound has a benzyl group instead of a phenyl group, affecting its steric and electronic properties.
Uniqueness
2-[(1-bromonaphthalen-2-yl)oxy]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromonaphthalene and pyrrolidinylcarbonyl phenylacetamide moieties allows for versatile applications in various fields.
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3/c24-22-17-8-2-1-7-16(17)11-12-20(22)29-15-21(27)25-19-10-4-3-9-18(19)23(28)26-13-5-6-14-26/h1-4,7-12H,5-6,13-15H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQXUQSGSRMDTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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